Benzyl (2-(methylsulfinyl)phenyl)carbamate
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Overview
Description
Benzyl (2-(methylsulfinyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a methylsulfinyl group attached to a phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-(methylsulfinyl)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methylsulfinyl)aniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(methylsulfinyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of benzyl (2-(methylsulfonyl)phenyl)carbamate.
Reduction: Formation of benzyl (2-(methylsulfinyl)phenyl)amine.
Substitution: Formation of various substituted benzyl (2-(methylsulfinyl)phenyl)carbamates.
Scientific Research Applications
Benzyl (2-(methylsulfinyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2-(methylsulfinyl)phenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the methylsulfinyl group can enhance its binding affinity and specificity towards certain enzymes. Additionally, the carbamate group can undergo hydrolysis, releasing the active amine that can interact with various biological targets.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the methylsulfinyl group, making it less specific in its interactions.
Phenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Methyl carbamate: A simpler structure with different chemical properties and applications.
Uniqueness: Benzyl (2-(methylsulfinyl)phenyl)carbamate is unique due to the presence of both the benzyl and methylsulfinyl groups. These functional groups confer specific chemical and biological properties, making it a versatile compound for various applications. Its ability to act as a protecting group, enzyme inhibitor, and potential therapeutic agent highlights its multifaceted nature.
Properties
Molecular Formula |
C15H15NO3S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl N-(2-methylsulfinylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO3S/c1-20(18)14-10-6-5-9-13(14)16-15(17)19-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
NAMLGVQDKONVSX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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